molecular formula C10H16O3 B2376811 Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate CAS No. 2408959-04-4

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B2376811
CAS No.: 2408959-04-4
M. Wt: 184.235
InChI Key: IQBWKSBKSZKKRD-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxaspiro[23]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a five-membered ring through a single oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxaspiro[2.3]hexane-1-carboxylate
  • 7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione

Uniqueness

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 934664-42-3) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H15_{15}NO3_3
  • Molecular Weight : 185.22 g/mol
  • LogP : 0.944 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 42.07 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics, potentially enhancing its bioavailability.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors involved in pain modulation and neurotransmission. This compound may act as a modulator of the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), which are critical in pain management and addiction pathways.

Potential Mechanisms:

  • Opioid Receptor Modulation : The compound may exhibit agonistic or antagonistic properties at MOR, influencing analgesic effects.
  • Dopamine Receptor Interaction : Its potential interaction with D3R could suggest implications for neuropsychiatric disorders and addiction therapies.

Antimicrobial Activity

Preliminary studies suggest that spirocyclic compounds can exhibit antimicrobial properties. The structural features of this compound may contribute to such activities, although specific data on this compound is still emerging.

Study 1: Analgesic Properties

In a study examining various spirocyclic compounds, researchers found that certain derivatives exhibited significant analgesic effects through MOR modulation. While this compound was not directly tested, its structural similarity to active compounds suggests potential for similar effects .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of related tert-butyl phenolic compounds, which showed promise in protecting neuronal cells from oxidative damage . This indicates that this compound could also possess neuroprotective attributes worth exploring in future research.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicPotential modulation of MOR
AntioxidantMay enhance antioxidant enzyme activities
AntimicrobialStructural potential for antimicrobial activityEmerging evidence

Properties

IUPAC Name

tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(7)5-12-6-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWKSBKSZKKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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